1,3-Dilauroyl-glycero-2-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dilauroyl-glycero-2-phosphocholine is a phospholipid compound with the chemical formula C32H64NO8P and a molecular weight of 621.83 g/mol . It is a derivative of phosphatidylcholine, which is a major component of cell membranes. This compound is characterized by the presence of two lauric acid (dodecanoic acid) chains esterified to the glycerol backbone at positions 1 and 3, and a phosphocholine group at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the following steps :
Esterification: Glycerol is esterified with lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to form 1,3-dilauroyl-glycerol.
Phosphorylation: The 1,3-dilauroyl-glycerol is then reacted with phosphocholine chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1,3-dilauroyl-glycero-2-phosphocholine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dilauroyl-glycero-2-phosphocholine can undergo various chemical reactions, including:
Oxidation: The lauric acid chains can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Glycerol, lauric acid, and phosphocholine.
Oxidation: Oxidized lauric acid derivatives.
Substitution: Various phospholipid derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dilauroyl-glycero-2-phosphocholine has several scientific research applications:
Mechanism of Action
1,3-Dilauroyl-glycero-2-phosphocholine exerts its effects primarily through its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability . It can also act as a signaling molecule, interacting with specific receptors and enzymes involved in cellular processes . The molecular targets and pathways involved include:
Membrane receptors: Binding to and activating specific membrane receptors.
Enzymes: Modulating the activity of enzymes involved in lipid metabolism and signaling.
Comparison with Similar Compounds
1,3-Dilauroyl-glycero-2-phosphocholine can be compared with other similar phospholipids, such as:
1,2-Dilauroyl-glycero-3-phosphocholine: Similar structure but with the lauric acid chains at positions 1 and 2.
1,2-Dimyristoyl-glycero-3-phosphocholine: Contains myristic acid (tetradecanoic acid) chains instead of lauric acid.
1,2-Dipalmitoyl-glycero-3-phosphocholine: Contains palmitic acid (hexadecanoic acid) chains.
The uniqueness of this compound lies in its specific esterification pattern and the resulting effects on membrane properties and interactions .
Properties
Molecular Formula |
C32H64NO8P |
---|---|
Molecular Weight |
621.8 g/mol |
IUPAC Name |
1,3-di(dodecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(41-42(36,37)40-27-26-33(3,4)5)29-39-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 |
InChI Key |
HPGVIHIPVAZADP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.